molecular formula C23H25NO6 B2804125 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one CAS No. 920424-02-8

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one

Cat. No. B2804125
CAS RN: 920424-02-8
M. Wt: 411.454
InChI Key: BNCVVYPUEPAGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Some studies focus on synthesizing and characterizing derivatives of the compound. For instance, Gündüz et al. (2006) synthesized novel 3-methoxyphenyl chromenone crown ethers, including variants of the compound , and analyzed their stability using conductometry (Gündüz et al., 2006).

Antitumor Activity

  • Yu et al. (2017) synthesized 1H-thieno[2,3-c]chromen-4(2H)-one derivatives, closely related to the compound, and evaluated their antitumor activities. They found moderate to good activity against various cancer cell lines (Yu et al., 2017).

COX-2 Inhibitor Properties

  • Rullah et al. (2015) characterized a closely related compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, as a novel selective COX-2 inhibitor, providing insights on molecular conformation and binding interactions responsible for its selectivity (Rullah et al., 2015).

Crystal Structure Analysis

  • The crystal structure of related compounds has been determined to understand their molecular configuration. For example, Penkova et al. (2010) conducted X-ray crystallography on a similar compound (Penkova et al., 2010).

Metabolism Studies

  • Research by Paek et al. (2006) examined the metabolism of HM-30181, a P-glycoprotein inhibitor that includes a variant of the compound. They studied its metabolic pathways in rats, identifying various metabolites (Paek et al., 2006).

Novel Synthesis Protocols

  • Svinyarov and Bogdanov (2015) reported a new protocol for synthesizing a related compound, which involved a sequence of chemical reactions (Svinyarov & Bogdanov, 2015).

Fluorescent Probes for Hypoxic Cells

  • Feng et al. (2016) developed a fluorescent probe for detecting hypoxia in tumor cells using a derivative of the compound (Feng et al., 2016).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-26-20-6-4-16(14-22(20)27-2)19-13-17-3-5-18(15-21(17)30-23(19)25)29-12-9-24-7-10-28-11-8-24/h3-6,13-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCVVYPUEPAGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCOCC4)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.